methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate
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Overview
Description
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate is a chemical compound with the molecular formula C4H3ClF3NO2 and a molecular weight of 189.52 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical applications .
Preparation Methods
The synthesis of methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate involves several steps. One common method includes the reaction of methyl carbamate with 1-chloro-2,2,2-trifluoroethylidene . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like indium triflate . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to interact with various enzymes and proteins . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate can be compared with other similar compounds, such as:
- Methyl N-(2-chloro-5-trifluoromethylphenyl)carbamate
- Methyl N-(3-trifluoromethylphenyl)carbamate
- Methyl N-(2-trifluoromethylphenyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in this compound makes it unique and enhances its chemical and biological properties .
Properties
Molecular Formula |
C4H3ClF3NO2 |
---|---|
Molecular Weight |
189.52 g/mol |
IUPAC Name |
methyl (NZ)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate |
InChI |
InChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2- |
InChI Key |
QCOHXJYVSUBUMB-MBXJOHMKSA-N |
Isomeric SMILES |
COC(=O)/N=C(/C(F)(F)F)\Cl |
Canonical SMILES |
COC(=O)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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